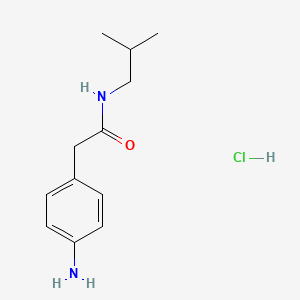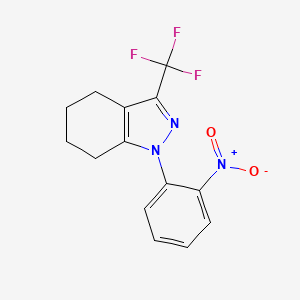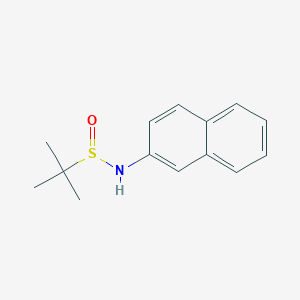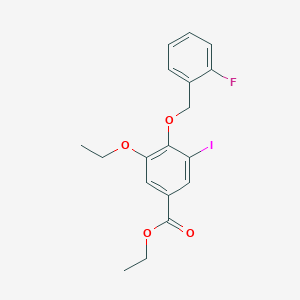
7-Fluoro-4-iodo-1h-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-iodo-1h-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of fluorine and iodine substituents at the 7th and 4th positions, respectively, and an amine group at the 3rd position. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-iodo-1h-indazol-3-amine typically involves multi-step procedures. One common approach is the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, the synthesis can start with 2-fluoro-4-iodobenzonitrile, which undergoes cyclization with hydrazine to form the indazole core. The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-4-iodo-1h-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
7-Fluoro-4-iodo-1h-indazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-iodo-1h-indazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered cellular processes. The compound may also affect signaling pathways, such as the p53/MDM2 pathway, which is involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-chloro-1h-indazol-3-amine
- 4-Iodo-1h-indazol-3-amine
- 7-Fluoro-1h-indazol-3-amine
Uniqueness
7-Fluoro-4-iodo-1h-indazol-3-amine is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H5FIN3 |
|---|---|
Peso molecular |
277.04 g/mol |
Nombre IUPAC |
7-fluoro-4-iodo-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12) |
Clave InChI |
OSMJHSFOMAITSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)NN=C2N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)

![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)





![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)
